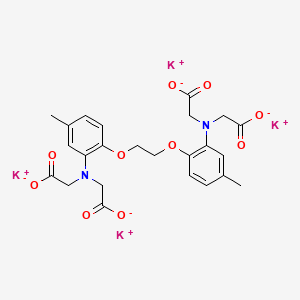

5,5'-DimethylBAPTAtetrapotassiumsalt

説明

BenchChem offers high-quality 5,5'-DimethylBAPTAtetrapotassiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-DimethylBAPTAtetrapotassiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Calcium Buffering: An In-Depth Technical Guide to the Binding Affinity (Kd) of 5,5'-Dimethyl BAPTA Tetrapotassium Salt

Executive Summary

In the study of intracellular signaling, calcium (Ca²⁺) acts as a ubiquitous second messenger. To isolate specific Ca²⁺-dependent pathways, researchers must exert absolute control over free cytosolic calcium concentrations. While standard chelators like EGTA are highly sensitive to pH fluctuations and exhibit slow binding kinetics, the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of buffers overcomes these limitations.

Among these, 5,5'-Dimethyl BAPTA tetrapotassium salt stands out as a high-affinity, fast-acting, and membrane-impermeant chelator. This whitepaper deconstructs the thermodynamic properties, binding affinity (Kd), and practical implementation of 5,5'-Dimethyl BAPTA, providing a self-validating framework for electrophysiologists and cell biologists to engineer precise calcium clamps.

The Thermodynamic Architecture of 5,5'-Dimethyl BAPTA

The dissociation constant (Kd) of a chelator dictates the concentration range of free Ca²⁺ it can effectively buffer. The standard in vitro Kd of unsubstituted BAPTA is approximately 0.59 µM (590 nM) under physiological ionic strength[1]. However, the BAPTA core is highly amenable to chemical tuning via aromatic ring substitution[2].

Causality of Affinity Tuning

The binding of Ca²⁺ by BAPTA relies on the coordination of the ion by four carboxylic acid groups, two nitrogen atoms, and two phenoxy ether oxygens. By adding methyl groups (-CH₃) at the 5 and 5' positions of the aromatic rings, we introduce an electron-donating inductive effect . This modification pushes electron density into the aromatic ring and onto the coordinating phenoxy oxygens and nitrogens. The increased electronegativity at the binding pocket strengthens the electrostatic interaction with the Ca²⁺ ion, thereby lowering the Kd to ~0.16 µM (160 nM) [1][3].

Conversely, adding electron-withdrawing groups (like fluorine or bromine) pulls electron density away from the binding pocket, drastically weakening the affinity (raising the Kd)[2].

Fig 1: Thermodynamic impact of 5,5'-substituents on BAPTA calcium binding affinity.

Quantitative Affinity Profiling

The effective Kd is heavily influenced by competing divalent cations, particularly Magnesium (Mg²⁺), which is abundant in the cytosol. The table below summarizes the binding affinities of BAPTA derivatives, highlighting the shift caused by physiological Mg²⁺ levels.

| Chelator | 5,5' Substituent | Electronic Effect | Kd (No Mg²⁺) | Kd (1 mM Mg²⁺) | Optimal Buffering Range |

| BAPTA | None | Neutral | 0.59 µM | 0.70 µM | 0.06 – 6.0 µM |

| 5,5'-Dimethyl BAPTA | -CH₃ | Electron-Donating | 0.16 µM | 0.44 µM | 0.02 – 2.0 µM |

| 5,5'-Difluoro BAPTA | -F | Electron-Withdrawing | 0.61 µM | 0.72 µM | 0.06 – 6.0 µM |

| 5,5'-Dibromo BAPTA | -Br | Electron-Withdrawing | 3.60 µM | N/A | 0.36 – 36.0 µM |

Data synthesized from established dissociation constants of BAPTA-type calcium buffers[1][2].

Causality in Experimental Design: Why the Tetrapotassium Salt?

When designing an experiment to clamp intracellular calcium, researchers must choose between the AM (acetoxymethyl) ester form and the tetrapotassium salt form of the chelator.

The AM Ester Fallacy in Precision Clamping: While 5,5'-Dimethyl BAPTA AM is convenient because it passively diffuses across the plasma membrane, it relies on endogenous esterases for cleavage[4]. This introduces three uncontrollable variables:

-

The final intracellular concentration of the active chelator is unknown.

-

Ester cleavage produces formaldehyde and acetic acid, which can transiently acidify the cytosol and induce off-target cellular stress.

-

Incomplete cleavage leaves intermediate, partially active chelator species with unpredictable Kd values.

The Tetrapotassium Salt Advantage: The tetrapotassium salt is membrane-impermeant and highly water-soluble[5]. It must be introduced via a whole-cell patch-clamp pipette or microinjection. The causality here is absolute precision : by using the salt form, the researcher dictates the exact molarity of the chelator and the exact ratio of total Ca²⁺ to chelator. Furthermore, because it is pre-cleaved, it does not alter intracellular pH upon entry, making it the gold standard for rigorous electrophysiological studies.

Experimental Methodology: Establishing a Self-Validating Calcium Clamp

To utilize 5,5'-Dimethyl BAPTA tetrapotassium salt effectively, you must create a buffer system where the ratio of free Ca²⁺ is tightly clamped. The following protocol establishes a self-validating workflow for clamping intracellular free Ca²⁺ at a resting level of ~150 nM.

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Action: Dissolve 5,5'-Dimethyl BAPTA tetrapotassium salt in strictly Ca²⁺-free, ultra-pure water to create a 100 mM stock.

-

Rationale: The tetrapotassium salt is highly hydrophilic. Avoiding DMSO (required for AM esters) prevents solvent-induced alterations to ion channel gating kinetics.

Step 2: Algorithmic Calculation of Total Calcium

-

Action: Utilize a thermodynamic calculator (e.g., Maxchelator) to determine the exact amount of CaCl₂ needed. Input the target free [Ca²⁺] (150 nM), the experimental pH (e.g., 7.2), temperature (e.g., 22°C), ionic strength (e.g., 0.15 N), and the presence of 1 mM Mg²⁺.

-

Rationale: Because 1 mM Mg²⁺ shifts the Kd of 5,5'-Dimethyl BAPTA from 0.16 µM to 0.44 µM, failing to account for Mg²⁺ competition will result in a severely under-buffered Ca²⁺ clamp.

Step 3: Internal Solution Formulation

-

Action: Prepare the patch pipette internal solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 10 mM 5,5'-Dimethyl BAPTA, and the calculated total CaCl₂).

-

Rationale: A high chelator concentration (10 mM) ensures that the buffering capacity overwhelms any endogenous Ca²⁺ fluxes, effectively "clamping" the cell at the target concentration.

Step 4: The Self-Validation Assay

-

Action: Before patching the cell, aliquot 10 µL of the internal solution and mix it with a high-affinity fluorescent indicator (e.g., Fura-2, Kd ~145 nM) in a cuvette or imaging chamber. Measure the 340/380 nm excitation ratio.

-

Rationale: Trusting a theoretical calculation blindly is a critical error. The fluorometric assay serves as a closed-loop validation system, ensuring that trace Ca²⁺ contaminants in the water or salts have not skewed the actual free [Ca²⁺] away from the targeted 150 nM.

Fig 2: Self-validating workflow for precise intracellular calcium clamping.

Conclusion

The 5,5'-Dimethyl BAPTA tetrapotassium salt is a highly specialized tool for researchers requiring stringent control over low-level intracellular calcium. By leveraging the electron-donating properties of its methyl substituents, it achieves a high-affinity Kd of ~0.16 µM, making it vastly superior to standard BAPTA for buffering resting calcium states. When prepared as a salt and validated through fluorometric assays, it provides an uncompromising, self-validating system for decoupling complex Ca²⁺-dependent signaling cascades in drug discovery and basic cellular research.

References

-

Pethig, R., et al. "On the dissociation constants of BAPTA-type calcium buffers." Cell Calcium 10.7 (1989): 491-498. Available at:[Link]

-

Pierson, E. S., et al. "Pollen Tube Growth Is Coupled to the Extracellular Calcium Ion Flux and the Intracellular Calcium Gradient: Effect of BAPTA-Type Buffers and Hypertonic Media." The Plant Cell 6.12 (1994): 1815-1828. Available at:[Link]

Sources

A Technical Guide to 5,5'-Dimethyl BAPTA Tetrapotassium Salt: Properties, Mechanism, and Application

This guide provides an in-depth exploration of 5,5'-Dimethyl BAPTA tetrapotassium salt, a high-affinity calcium chelator essential for research in cellular signaling, neuroscience, and physiology. We will delve into its chemical structure, mechanism of action, and provide field-proven protocols for its effective use in the laboratory.

Introduction to a High-Affinity Calcium Buffer

Calcium (Ca²⁺) is a ubiquitous second messenger, and the precise control of its concentration is fundamental to a vast array of cellular processes. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are invaluable tools for researchers, allowing them to clamp or buffer intracellular and extracellular Ca²⁺ concentrations with high precision.[1][2][3]

5,5'-Dimethyl BAPTA is distinguished among BAPTA derivatives for its particularly high affinity for Ca²⁺, conferred by the electron-donating methyl groups on the benzene rings.[4] This modification significantly lowers the dissociation constant (Kd) compared to the parent BAPTA molecule, making it an exceptional tool for buffering Ca²⁺ at very low nanomolar concentrations.[4] The tetrapotassium salt form ensures high water solubility, making it ideal for preparing aqueous buffers for a variety of in vitro applications.[2][5]

Chemical Structure and Physicochemical Properties

The core structure of 5,5'-Dimethyl BAPTA is based on the EGTA framework, but with two benzene rings that enhance its selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺).[4][6] This high selectivity is a critical advantage in experimental systems where Mg²⁺ is present in high concentrations. The four carboxylate groups, two amine nitrogens, and two ether oxygens coordinate the calcium ion.[4]

Key quantitative properties of 5,5'-Dimethyl BAPTA tetrapotassium salt are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₄K₄N₂O₁₀ | [2] |

| Molecular Weight | ~656.8 g/mol | [2][7] |

| CAS Number | 73630-09-8 | [2][7] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2][5] |

| Storage | -20°C | [2] |

| Kₔ for Ca²⁺ (no Mg²⁺) | ~0.16 µM (160 nM) | [2][8] |

| Kₔ for Ca²⁺ (1 mM Mg²⁺) | ~0.44 µM (440 nM) | [2][8] |

Mechanism of Calcium Chelation

The efficacy of 5,5'-Dimethyl BAPTA lies in its rapid and selective binding of Ca²⁺ ions. Unlike chelators such as EGTA, BAPTA's binding and release kinetics are significantly faster, making it more suitable for buffering rapid Ca²⁺ transients, such as those occurring during synaptic transmission.[6][9] The binding is also relatively insensitive to changes in pH within the typical physiological range, a marked advantage over EDTA and EGTA.[6][7]

The chelation process involves the formation of a coordination complex where the Ca²⁺ ion is enveloped by the BAPTA molecule. The methyl groups at the 5 and 5' positions increase the electron density of the chelating atoms, strengthening the bond with Ca²⁺ and resulting in a higher affinity (lower Kd).[4]

Sources

- 1. biotium.com [biotium.com]

- 2. thomassci.com [thomassci.com]

- 3. vwr.com [vwr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

- 9. jneurosci.org [jneurosci.org]

A Technical Guide to 5,5'-Dimethyl BAPTA Tetrapotassium Salt: A High-Affinity, Fast Calcium Chelator for Scientific Research

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 5,5'-Dimethyl BAPTA tetrapotassium salt, a crucial tool for investigating the intricate roles of intracellular calcium signaling. We will delve into its core properties, practical applications, and the experimental nuances required for its effective use.

Part 1: Understanding the Core Principles of 5,5'-Dimethyl BAPTA

The Critical Role of Calcium and the Need for Fast Chelators

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The spatial and temporal dynamics of Ca²⁺ signals are tightly controlled, and their precise regulation is paramount for normal cellular function. To dissect these rapid signaling events, researchers require tools that can rapidly and specifically buffer Ca²⁺, effectively acting as a "calcium clamp." This is where high-affinity, fast calcium chelators like BAPTA and its derivatives become indispensable.[1][2][3]

Introducing 5,5'-Dimethyl BAPTA: Structure and Mechanism

5,5'-Dimethyl BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the parent chelator BAPTA. The defining feature of BAPTA and its analogues is their high affinity for Ca²⁺ and, critically, their rapid on-rate for Ca²⁺ binding.[1][4] Unlike slower chelators such as EGTA, which also exhibits high affinity for calcium, BAPTA's binding kinetics are significantly faster.[4][5][6] This "fast" chelation is essential for studying cellular events that occur on a millisecond timescale, such as the release of neurotransmitters at the synaptic cleft.

The addition of two methyl groups at the 5 and 5' positions of the benzene rings in 5,5'-Dimethyl BAPTA subtly modifies its properties compared to the parent BAPTA molecule. It is considered the highest affinity BAPTA compound.[7] While it maintains the core BAPTA structure responsible for rapid calcium binding, these methyl groups can influence its affinity and spectral properties. The tetrapotassium salt form ensures high water solubility, which is crucial for preparing stock solutions and for its application in aqueous biological systems.[8]

The mechanism of chelation involves the coordination of a Ca²⁺ ion by the carboxylate and nitrogen groups within the BAPTA molecule. This forms a stable cage-like structure around the calcium ion, effectively sequestering it from the intracellular environment and preventing it from interacting with its downstream targets.[9]

Caption: Workflow for preparing 5,5'-Dimethyl BAPTA stock solution.

Loading Cells with 5,5'-Dimethyl BAPTA

The method of loading will depend on the cell type and experimental goals. Common techniques include:

-

Patch Pipette Dialysis: For electrophysiological recordings, the chelator is included in the intracellular solution of the patch pipette. [10][11]During a whole-cell recording, the chelator diffuses from the pipette into the cell, allowing for rapid and direct control of the intracellular calcium concentration. This is the most precise method for controlling the concentration of the chelator within a single cell.

-

Microinjection: This technique involves directly injecting the chelator solution into the cytoplasm of a cell using a fine glass micropipette. It allows for the loading of a known amount of the chelator into a specific cell. [7]* AM Ester Forms: For loading large populations of cells, the membrane-permeant acetoxymethyl (AM) ester form of BAPTA derivatives is often used. [12][13]The AM ester can be loaded by simple incubation. [13]Once inside the cells, intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm. [7][12][13]

Part 4: Applications in Research

The rapid and high-affinity calcium-buffering capacity of 5,5'-Dimethyl BAPTA makes it a powerful tool in various research areas.

Neuroscience: Dissecting Synaptic Transmission

At the presynaptic terminal, the influx of Ca²⁺ through voltage-gated calcium channels triggers the fusion of synaptic vesicles and the release of neurotransmitters. The speed of this process is on the order of milliseconds. By introducing 5,5'-Dimethyl BAPTA into the presynaptic terminal, researchers can buffer this Ca²⁺ transient and investigate its precise role in neurotransmitter release. [14]For example, one could test whether a certain concentration of the chelator is sufficient to block synaptic transmission, providing insights into the proximity of calcium channels to the vesicle release machinery. [6]

Caption: Role of 5,5'-Dimethyl BAPTA in studying synaptic transmission.

Cell Biology: Investigating Calcium Waves and Oscillations

Many non-excitable cells exhibit complex spatio-temporal patterns of intracellular Ca²⁺ signals, such as waves and oscillations. These signals regulate a multitude of cellular processes, including fertilization, cell proliferation, and apoptosis. [15][16][17]By loading cells with 5,5'-Dimethyl BAPTA, researchers can dampen or eliminate these Ca²⁺ signals to understand their functional significance. For instance, one could investigate whether buffering intracellular Ca²⁺ transients with this chelator prevents the activation of a specific Ca²⁺-dependent enzyme or the transcription of a particular gene.

Part 5: Trustworthiness and Self-Validating Systems

To ensure the reliability of your experimental results when using 5,5'-Dimethyl BAPTA, it is crucial to incorporate control experiments.

-

Concentration-Dependence: Perform experiments with a range of 5,5'-Dimethyl BAPTA concentrations. A dose-dependent effect on your measured cellular process will provide strong evidence that the observed effect is indeed due to calcium chelation.

-

Control Chelators: Compare the effects of 5,5'-Dimethyl BAPTA with those of a slower calcium chelator like EGTA. [5][10]If the process you are studying is dependent on rapid calcium transients, you would expect 5,5'-Dimethyl BAPTA to have a more potent effect than EGTA at similar concentrations. [6]* Potential Off-Target Effects: Be aware that some studies have suggested that BAPTA and its derivatives may have effects unrelated to their calcium-chelating activity, such as disrupting microtubules in certain cell types. [18]It is important to consider and, if possible, control for such potential off-target effects.

-

Calcium Imaging: Whenever possible, combine the use of 5,5'-Dimethyl BAPTA with a fluorescent calcium indicator. This will allow you to directly visualize the effect of the chelator on intracellular calcium dynamics and confirm that it is effectively buffering calcium as intended.

References

- Lin, C., & Sugita, S. (2019). EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels. iScience, 19, 1056–1066.

- Paredes, R. M., & Etzler, J. C. (2008). Origins of Ca2+ imaging with fluorescent indicators. Biochemistry, 47(47), 12469–12480.

-

BAPTA Ca2+ Indicators. Interchim. Retrieved from [Link]

- Morgado-Valle, C., Beltrán-Castillo, S., & DiFranco, M. (2010). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. The Journal of Membrane Biology, 233(1-3), 59–72.

- Vandebrouck, C., et al. (2024). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1871(2), 119589.

- La Rovere, R., et al. (2023). Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells.

-

Stock Solutions. CSH Protocols. Retrieved from [Link]

- Furuta, A., et al. (2009). Microtubule disruption with BAPTA and dimethyl BAPTA by a calcium chelation-independent mechanism in 3T3-L1 adipocytes. Endocrine Journal, 56(2), 235–243.

-

Useful Protocols. Boston Children's Research. Retrieved from [Link]

- Vandebrouck, C., et al. (2024). Cellular effects of BAPTA: Are they only about Ca 2+ chelation?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1871(2), 119589.

- Kang, K., et al. (2021). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. CNS Neuroscience & Therapeutics, 27(8), 919–929.

- Mody, I., et al. (1990). Postsynaptic and Presynaptic Effects of the Calcium Chelator BAPTA on Synaptic Transmission in Rat Hippocampal Dentate Granule Neurons. Neuroscience Letters, 111(3), 339–344.

- Kang, K., et al. (2021). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. CNS Neuroscience & Therapeutics, 27(8), 919–929.

-

BAPTA – Knowledge and References. Taylor & Francis. Retrieved from [Link]

- Klyuch, B. P., et al. (2023). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. International Journal of Molecular Sciences, 24(15), 12497.

- Kang, K., et al. (2021). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. CNS Neuroscience & Therapeutics, 27(8), 919-929.

Sources

- 1. thomassci.com [thomassci.com]

- 2. biotium.com [biotium.com]

- 3. vwr.com [vwr.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microtubule disruption with BAPTA and dimethyl BAPTA by a calcium chelation-independent mechanism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

How does 5,5'-DimethylBAPTAtetrapotassiumsalt affect calcium transients

The Kinetics and Spatial Dynamics of 5,5'-Dimethyl BAPTA Tetrapotassium Salt in Calcium Transient Modulation

Executive Summary

As a Senior Application Scientist, I frequently consult with electrophysiologists and cell biologists who need to precisely manipulate intracellular calcium ( [Ca2+]i ) signaling. A common pitfall in experimental design is treating all BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives as interchangeable.

This whitepaper provides an in-depth technical analysis of 5,5'-Dimethyl BAPTA tetrapotassium salt (DMB) . Due to its exceptionally high affinity for calcium ( Kd≈40 nM to 150 nM ), DMB fundamentally alters calcium transients differently than its lower-affinity counterparts (like 5,5'-Dibromo BAPTA). Here, we will deconstruct the causality behind its effects on transient amplitude, decay kinetics, and spatial buffering, providing a self-validating protocol for intracellular dialysis via patch-clamp electrophysiology.

The Biophysics of 5,5'-Dimethyl BAPTA

To understand how DMB affects calcium transients, we must first examine its biophysical properties. The addition of electron-donating methyl groups to the 5,5' positions of the BAPTA benzene rings increases the electron density on the chelating atoms. This structural modification yields the highest calcium affinity of all commercially available BAPTA derivatives [1].

While the AM-ester form is used for bulk tissue loading, the tetrapotassium salt is membrane-impermeant. It is specifically engineered for precise intracellular delivery via microinjection or whole-cell patch-clamp pipettes. Using the potassium salt ensures that the dominant intracellular cation ( K+ ) is maintained, preventing osmotic shock or depolarization that would occur with sodium salts.

Key Kinetic Parameters:

-

Dissociation Constant ( Kd ): ~40 nM (in 100 mM KCl, pH 7.2) to ~150 nM (in the absence of Mg2+ ) [1, 2].

-

On-Rate ( kon ): Diffusion-limited (typically >108 M−1s−1 ), allowing it to intercept rapid Ca2+ spikes up to 400 times faster than EGTA.

-

Selectivity: Highly selective for Ca2+ over Mg2+ , with minimal sensitivity to physiological pH fluctuations.

Mechanistic Impact on Calcium Transients

The introduction of DMB into the cytosol fundamentally rewrites the spatiotemporal profile of a calcium transient. Its high affinity dictates three distinct physiological consequences:

A. Amplitude Blunting (The "Sink" Effect)

Because the Kd of DMB (~40 nM) is well below the typical resting [Ca2+]i of a mammalian cell (~100 nM), a significant fraction of the buffer is pre-bound at rest. However, when loaded at millimolar concentrations (e.g., 10 mM via patch pipette), the sheer excess of unbound DMB acts as a massive, rapid "sink." Upon the opening of Voltage-Gated Calcium Channels (VGCCs) or IP3 receptors, DMB intercepts the incoming Ca2+ before it can bind to endogenous fluorophores or effector proteins, severely blunting the peak amplitude of the transient [3, 5].

B. Prolongation of Decay Kinetics

During the recovery phase of a transient, Ca2+ must be extruded by the Plasma Membrane Ca2+ ATPase (PMCA) or sequestered by the Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA). DMB competes with these pumps. Because it binds Ca2+ so tightly, it slowly releases the ion back into the cytosol as the pumps work to clear the free Ca2+ . This drastically increases the time constant ( τ ) of the transient's decay phase, prolonging the tail of the signal [3].

C. Failure as a "Shuttle Buffer"

In spatial calcium signaling (e.g., at the cleavage furrow of dividing cells or dendritic spines), researchers often use buffers to dissipate localized gradients. A successful "shuttle buffer" must bind Ca2+ at the high-concentration source and release it as it diffuses into the low-concentration bulk cytosol. DMB fails as a shuttle buffer. Because its Kd is lower than resting [Ca2+]i , it binds Ca2+ at the source but cannot release it when it reaches the resting cytosol. It permanently sequesters the ion, acting as a sink rather than a shuttle [2, 4].

Figure 1: The logic of spatial buffering. DMB acts as a sink, whereas lower-affinity derivatives act as shuttles.

Quantitative Data & Comparative Chelator Profiling

To select the correct chelator, you must match the Kd to the physiological goal. Table 1 summarizes how DMB compares to other standard buffers.

Table 1: Comparative Profiling of Intracellular Calcium Chelators

| Chelator | Kd for Ca2+ | On-Rate Kinetics | Shuttle Buffer Capability | Primary Experimental Application |

| EGTA | ~150 nM | Slow | Poor | Clamping steady-state resting Ca2+ ; allowing fast transients to escape. |

| BAPTA | ~160 nM | Fast | Moderate | General fast Ca2+ buffering; inhibiting neurotransmitter release. |

| 5,5'-Dibromo BAPTA | ~1.5 µM | Fast | Excellent | Dissipating spatial Ca2+ gradients (e.g., pollen tube growth, cytokinesis). |

| 5,5'-Dimethyl BAPTA | ~40 nM | Fast | Poor (Acts as Sink) | Abolishing global Ca2+ transients entirely; zeroing Ca2+ for in situ calibration. |

Experimental Protocols: Intracellular Dialysis via Patch-Clamp

To leverage DMB tetrapotassium salt effectively, it must be introduced via the whole-cell patch-clamp configuration. This protocol ensures a self-validating system where the electrophysiological readout confirms successful buffering.

Materials Required:

-

5,5'-Dimethyl BAPTA, tetrapotassium salt (MW: 656.85 g/mol ).

-

Standard K-Gluconate internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine).

-

1 M KOH (for pH adjustment).

Step-by-Step Methodology:

-

Stock Preparation: Weigh out 6.57 mg of DMB tetrapotassium salt and dissolve it in 100 µL of ultra-pure water to create a 100 mM stock. Note: The potassium salt is highly water-soluble, unlike the AM ester.

-

Internal Solution Formulation: Pipette the required volume of the 100 mM stock into your base internal solution to achieve a final concentration of 5 to 10 mM .

-

Osmolarity and pH Correction: Because you are adding 5-10 mM of a tetrapotassium salt, you are introducing 20-40 mM of K+ ions. You must reduce the K-Gluconate concentration in your base recipe by an equivalent osmolar amount to maintain a final osmolarity of ~290-295 mOsm. Adjust the final pH to 7.25 using 1 M KOH.

-

Filtration: Filter the solution through a 0.22 µm syringe filter and store in 1 mL aliquots at -20°C.

-

Electrophysiological Validation (The Self-Validating Step):

-

Achieve the whole-cell configuration.

-

Wait 3–5 minutes for complete intracellular dialysis.

-

Validation: Apply a depolarizing current step. If DMB has successfully loaded, you will observe a distinct loss of the Afterhyperpolarization (AHP) phase of the action potential, as Ca2+ -activated potassium channels ( KCa ) are deprived of their activating calcium transient.

-

Figure 2: The modulation of calcium transient kinetics by intracellular DMB dialysis.

Conclusion & Best Practices

5,5'-Dimethyl BAPTA tetrapotassium salt is the most aggressive calcium chelator available for electrophysiological and biochemical applications. It should not be used if your goal is to simply smooth out spatial gradients or study localized sparklets—for those applications, 5,5'-Dibromo BAPTA is superior.

Instead, DMB is the tool of choice when you need to completely abolish global calcium transients , prove that a downstream signaling event (like PAR-1 stimulated factor IXa binding [5]) is strictly dependent on robust calcium influx, or establish an absolute "zero calcium" baseline for the in situ calibration of fluorescent indicators like Fura-2 or Fluo-4.

References

-

Pierson, E. S., et al. (1994). Pollen Tube Growth Is Coupled to the Extracellular Calcium Ion Flux and the Intracellular Calcium Gradient: Effect of BAPTA-Type Buffers and Hypertonic Media. The Plant Cell.[Link]

-

Reiser, G., et al. (1997). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Cell Calcium.[Link]

-

Noguchi, T., & Mabuchi, I. (2001). Localized Calcium Signals along the Cleavage Furrow of the Xenopus Egg Are Not Involved in Cytokinesis. Molecular Biology of the Cell.[Link]

-

Ahmad, S. S., et al. (2006). PAR-1-Stimulated Factor IXa Binding to a Small Platelet Subpopulation Requires a Pronounced and Sustained Increase of Cytoplasmic Calcium. Biochemistry.[Link]

Precision Calcium Clamping: A Technical Guide to the Physical Properties, Storage, and Application of 5,5'-DimethylBAPTA Tetrapotassium Salt

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger governing cellular processes ranging from neurotransmitter release to gene transcription. To accurately dissect Ca²⁺-dependent from Ca²⁺-independent signaling pathways, researchers require tools that can rapidly and selectively sequester cytosolic Ca²⁺. While standard BAPTA is widely used, 5,5'-DimethylBAPTA tetrapotassium salt offers significantly higher affinity and precise cytosolic delivery without the artifacts associated with membrane-permeable AM esters[1].

As an Application Scientist, I have structured this guide to move beyond basic handling instructions, focusing instead on the mechanistic causality behind its physicochemical properties and providing self-validating experimental workflows.

Molecular Rationale & Physicochemical Profiling

Causality in Structural Design

The core BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) molecule is highly selective for Ca²⁺ over Mg²⁺ and remains largely insensitive to intracellular pH fluctuations[1]. The addition of methyl groups at the 5,5' positions of the phenoxy rings introduces an electron-donating inductive effect. This increases the electron density on the coordinating oxygen and nitrogen atoms, thereby lowering the dissociation constant (Kd) from ~160 nM (standard BAPTA) to approximately 40 nM[1]. This extreme affinity is critical when researchers need to completely suppress localized Ca²⁺ microdomains or "sparks" near ion channels.

Causality in Salt Selection

Why utilize the tetrapotassium salt rather than the tetrasodium salt or the AM ester?

-

Avoidance of AM Ester Artifacts: AM esters rely on endogenous esterases for cleavage, which can lead to uneven cytosolic distribution, organelle compartmentalization (e.g., trapping in the ER or mitochondria), and the generation of toxic formaldehyde byproducts[2]. The tetrapotassium salt is cell-impermeant and must be introduced via microinjection or patch-clamp[3]. This allows for a mathematically defined, uniform concentration of the chelator strictly in the cytosol.

-

Physiological Ionic Harmony: The intracellular environment is rich in K⁺ (~140 mM) and poor in Na⁺ (~10 mM). Dialyzing a cell with 10–20 mM of a tetrasodium salt would disrupt the Na⁺/K⁺-ATPase and potentially reverse the Na⁺/Ca²⁺ exchanger (NCX), creating artifactual data. The tetrapotassium salt maintains the physiological resting membrane potential and ionic gradients.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 5,5'-DimethylBAPTA tetrapotassium salt |

| CAS Number | 73630-09-8[4] |

| Molecular Formula | C₂₄H₂₄K₄N₂O₁₀[4] |

| Molecular Weight | 656.85 g/mol [1] |

| Appearance | White solid / powder[5] |

| Solubility | >100 mg/mL in H₂O (~159 mM)[5] |

| Kd (Ca²⁺, no Mg²⁺) | ~40 nM (pH 7.2, 100 mM KCl)[1] |

| Kd (Ca²⁺, 1 mM Mg²⁺) | 0.44 µM (440 nM)[4] |

Storage, Handling, and Reconstitution Dynamics

Because of the four potassium carboxylate groups, 5,5'-DimethylBAPTA tetrapotassium salt is highly hygroscopic. Exposure to ambient humidity will cause the powder to absorb water, altering its effective molecular weight and leading to inaccurate molarity calculations during stock preparation.

Storage Protocol:

-

Powder: Store at -20°C, strictly desiccated and protected from light. Under these conditions, the powder is stable for up to 3 years[5].

-

Aqueous Solutions: Reconstituted solutions (pH > 6.0) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 6 months[6].

Table 2: Reconstitution Matrix for Aqueous Stock Solutions[5]

| Target Concentration | Volume of H₂O for 1 mg | Volume of H₂O for 5 mg | Volume of H₂O for 10 mg |

| 1 mM | 1.522 mL | 7.612 mL | 15.224 mL |

| 5 mM | 0.304 mL | 1.522 mL | 3.045 mL |

| 10 mM | 0.152 mL | 0.761 mL | 1.522 mL |

| 50 mM | 0.030 mL | 0.152 mL | 0.304 mL |

| (Note: Sonication is recommended to facilitate complete dissolution of high-concentration stocks[5].) |

Mechanistic Integration: Intercepting Calcium Transients

When introduced into the cytosol, 5,5'-DimethylBAPTA acts as an artificial kinetic sink. Because its on-rate for Ca²⁺ binding is exceptionally fast (50–400 times faster than EGTA)[1], it intercepts Ca²⁺ ions immediately as they enter through voltage-gated calcium channels (VGCCs) or are released from the endoplasmic reticulum (ER) via IP3 receptors.

Figure 1: Mechanism of intracellular Ca2+ interception by 5,5'-DimethylBAPTA.

Validated Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Dialysis (Self-Validating System)

To definitively prove that a cellular response (e.g., an ion current or morphological change) is Ca²⁺-independent, the cytosol must be completely clamped. This protocol uses a self-validating approach by co-loading a fluorescent indicator to visually confirm the efficacy of the clamp[7].

Step-by-Step Methodology:

-

Prepare the Internal Solution: Formulate a standard K-gluconate or KCl-based intracellular pipette solution.

-

Add Chelator and Validator: Supplement the internal solution with 10 mM 5,5'-DimethylBAPTA tetrapotassium salt and 50 µM of a fluorescent Ca²⁺ indicator (e.g., Fluo-4 pentapotassium salt).

-

Adjust Osmolarity and pH: The addition of 10 mM tetrapotassium salt will increase osmolarity by ~50 mOsm. Adjust the base internal solution to maintain a final osmolarity of 290-300 mOsm and a pH of 7.2-7.3 (using KOH).

-

Achieve Whole-Cell Configuration: Form a gigaseal on the target cell and apply negative pressure to rupture the membrane.

-

Equilibration (Dialysis): Wait 5–10 minutes. The low molecular weight compounds will diffuse from the pipette into the cytosol.

-

Validation: Excite the cell at 488 nm. The Fluo-4 fluorescence should be at an absolute minimum (Fmin). Apply a depolarizing pulse or chemical agonist; if the clamp is successful, the fluorescence will remain flat, proving that cytosolic Ca²⁺ is strictly sequestered.

Figure 2: Workflow for patch-clamp dialysis and optical validation of the Ca2+ clamp.

Protocol 2: In Situ Fluorometric Calibration (Zero-Ca²⁺ Baseline)

To quantify intracellular Ca²⁺ concentrations using fluorescent dyes, researchers must determine the minimum fluorescence (Fmin) in the complete absence of free Ca²⁺. 5,5'-DimethylBAPTA is the ideal reagent for this due to its extreme affinity[1].

Step-by-Step Methodology:

-

Cell Loading: Load cells with the AM ester of your chosen fluorescent dye (e.g., Fura-2 AM) and allow 30 minutes for de-esterification.

-

Permeabilization: Treat the cells with a Ca²⁺-free extracellular buffer containing 10 µM ionomycin (a calcium ionophore) to permeabilize the plasma membrane to Ca²⁺.

-

Zero-Ca²⁺ Buffer Application: Perfuse the cells with a calibration buffer containing 10 mM 5,5'-DimethylBAPTA tetrapotassium salt and 0 added Ca²⁺.

-

Equilibration: The ionomycin allows the BAPTA to strip all residual Ca²⁺ from the cytosol and internal stores, forcing the intracellular free Ca²⁺ to absolute zero.

-

Measurement: Record the fluorescence intensity. This value represents the true in situ Fmin, which is mathematically required to calculate resting Ca²⁺ concentrations using the Grynkiewicz equation.

Sources

- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. BAPTA, tetrapotassium salt *CAS 73630-08-7* | AAT Bioquest [aatbio.com]

- 4. thomassci.com [thomassci.com]

- 5. BAPTA tetrapotassium | Ca2+ chelator | Phospholipase C | TargetMol [targetmol.com]

- 6. interchim.fr [interchim.fr]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Formulation and Validation of 5,5'-Dimethyl BAPTA Tetrapotassium Salt Stock Solutions

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Focus: High-fidelity preparation of intracellular calcium chelators for patch-clamp and microinjection workflows.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe experimental variability in electrophysiology and cell signaling assays stemming from poorly formulated calcium chelators. 5,5'-Dimethyl BAPTA is a premier intracellular "calcium sponge." Compared to traditional chelators like EGTA, BAPTA derivatives offer remarkable kinetic and thermodynamic advantages: their metal binding is largely insensitive to physiological pH fluctuations, and they bind and release Ca²⁺ ions 50–400 times faster[1].

Specifically, the 5,5'-dimethyl derivative exhibits a highly potent dissociation constant (Kd) of 0.15 µM for Ca²⁺, making it a significantly stronger chelator than standard BAPTA (Kd ~0.21 µM)[2].

The tetrapotassium salt form is selected for these applications because it is highly water-soluble and membrane-impermeant[3]. Unlike the AM-ester variants which require DMSO for passive cellular loading, the tetrapotassium salt is the gold-standard reagent for precise, immediate intracellular calcium clamping via whole-cell patch-clamp pipettes or direct cellular microinjection[1].

Physicochemical Profile

To ensure accurate molarity during formulation, it is critical to understand the physical properties of the reagent.

| Property | Specification | Rationale / Notes |

| Chemical Name | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-dimethyl, tetrapotassium salt | The K⁺ salt ensures compatibility with high-potassium intracellular patch-clamp solutions. |

| Molecular Weight | 644.88 g/mol [4] | Required for exact molarity calculations. |

| Ca²⁺ Affinity (Kd) | 0.15 µM (150 nM)[2] | Tighter affinity than standard BAPTA; ideal for clamping Ca²⁺ at resting physiological levels. |

| Solubility | >10 mg/mL in H₂O[3] | Highly soluble in aqueous buffers without organic solvents. |

| Storage Conditions | ≤ -20°C, desiccated[3] | Hygroscopic powder; moisture absorption will alter the actual molecular weight and degrade the compound. |

Experimental Workflows & Logical Relationships

The following diagrams illustrate the optimized formulation workflow and the mechanistic role of the chelator in biological systems.

Workflow for 5,5'-Dimethyl BAPTA tetrapotassium stock preparation and validation.

Mechanism: 5,5'-Dimethyl BAPTA rapidly chelates intracellular Ca2+ to block downstream signaling.

Protocol 1: Preparation of a 50 mM Aqueous Stock Solution

Expertise & Experience: We prepare a 50 mM stock because it allows for a convenient 1:5 to 1:10 dilution into standard patch-clamp internal buffers (yielding 5–10 mM final working concentrations) without significantly altering the buffer's overall osmolarity or ionic strength.

Step-by-Step Methodology:

-

Equilibration: Remove the lyophilized 5,5'-Dimethyl BAPTA tetrapotassium salt from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: BAPTA salts are highly hygroscopic. Opening a cold vial introduces condensation, which artificially inflates the mass during weighing and degrades the compound over time via hydrolysis.

-

Weighing: Weigh exactly 32.24 mg of the powder into a sterile, static-free 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1.0 mL of ultrapure water (18.2 MΩ·cm) to achieve a 50 mM solution. Vortex vigorously for 60 seconds. Causality: While the tetrapotassium salt is highly soluble[3], thorough vortexing ensures no micro-particulates remain that could clog a delicate patch pipette (which typically has a 1-2 µm tip diameter).

-

pH Verification & Adjustment: Spot-check the pH using a micro-pH probe. Carefully adjust to pH 7.2 - 7.4 using 0.1 M HCl or KOH if necessary. Causality: Although BAPTA's chelation efficiency is remarkably insensitive to pH changes[5], introducing an unbuffered basic stock into a weakly buffered intracellular solution can shift the final pH, thereby altering the kinetics of voltage-gated ion channels during recording.

-

Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove any insoluble dust.

-

Aliquoting & Storage: Divide into 50 µL single-use aliquots and store immediately at -20°C[3]. Causality: Repeated freeze-thaw cycles degrade the chelator. Single-use aliquots ensure absolute reproducibility across multiple patch-clamp recording days.

Protocol 2: Self-Validating Quality Control (Fluorometric Titration)

Trustworthiness: A robust protocol must be a self-validating system. To guarantee that the prepared stock solution is actively chelating calcium at the expected stoichiometric ratio, we perform a rapid fluorometric validation using a fluorescent calcium indicator.

Step-by-Step Methodology:

-

Prepare Validation Buffer: Create a physiological buffer containing 100 mM KCl, 10 mM HEPES, and 1 µM CaCl₂, adjusted to pH 7.2.

-

Add Indicator: Add a cell-impermeant fluorescent calcium indicator (e.g., Fluo-4 pentapotassium salt) to a final concentration of 1 µM. Record the baseline maximal fluorescence ( Fmax ) using a fluorometer (Excitation ~488 nm, Emission ~516 nm)[6].

-

Titration: Spike in 2 µL of your newly prepared 50 mM 5,5'-Dimethyl BAPTA stock (yielding ~100 µM BAPTA in a 1 mL cuvette).

-

Validation Metric: Observe the fluorescence. The signal should immediately plummet to the baseline minimum ( Fmin ), mimicking a zero free calcium level[1]. Causality: Because 5,5'-Dimethyl BAPTA has a Kd of 0.15 µM[2] (which is tighter than Fluo-4's Kd of ~0.34 µM[6]), the BAPTA will outcompete the indicator for the available Ca²⁺, stripping it from the fluorophore and quenching the signal. Failure to quench indicates degradation or inaccurate formulation of the stock.

References

-

Pollen Tube Growth Is Coupled to the Extracellular Calcium Ion Flux and the Intracellular Calcium Gradient: Effect of BAPTA-Type Buffers and Hypertonic Media Source: ResearchGate / The Plant Cell URL:[Link]

Sources

- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. 5, 5'-Dimethyl BAPTA, tetrapotassium salt - Nordic Biosite [nordicbiosite.com]

- 5. biotium.com [biotium.com]

- 6. biotium.com [biotium.com]

Application Note: High-Fidelity Calcium Chelation using 5,5'-Dimethyl BAPTA Tetrapotassium Salt in Cell Culture

Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Calcium (Ca²⁺) is a ubiquitous second messenger that governs diverse cellular processes, from neurotransmitter release to gene transcription. Because intracellular Ca²⁺ transients are exceptionally fast (often occurring in microseconds) and highly localized into microdomains, standard chelators like EGTA are frequently inadequate for intercepting these signals.

-

Superior Kinetics: BAPTA-based buffers bind and release Ca²⁺ 50–400 times faster than EGTA [1]. This rapid on-rate ( kon≈108 M−1s−1 ) allows it to intercept rapid Ca²⁺ spikes at the mouth of ion channels before downstream effectors can be activated.

-

High-Affinity Clamping: The addition of methyl groups at the 5,5' positions increases the electron density of the aromatic rings, yielding a higher Ca²⁺ affinity ( Kd≈160 nM without Mg²⁺) compared to standard BAPTA ( Kd≈590 nM ). This makes it ideal for tightly clamping basal cytosolic Ca²⁺ levels [2].

-

Absolute Molar Control (Tetrapotassium Salt): While AM-ester variants are useful for bulk population loading, they rely on unpredictable endogenous esterase activity and generate formaldehyde as a toxic byproduct. The membrane-impermeant tetrapotassium salt allows researchers to introduce an exact, known molarity of the chelator into single cells via patch-clamp pipettes or microinjection. Furthermore, the potassium salt formulation maintains physiological intracellular osmolarity and ionic gradients, unlike sodium salts which can disrupt the resting membrane potential.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, it is critical to account for the buffer's sensitivity to ionic strength and competitive binding from Magnesium (Mg²⁺). Below is a summary of the physicochemical properties of 5,5'-Dimethyl BAPTA tetrapotassium salt.

| Property | Specification / Value | Experimental Implication |

| Chemical Name | 5,5'-Dimethyl BAPTA, tetrapotassium salt | Membrane-impermeant; requires physical delivery or extracellular use. |

| Molecular Weight | 656.85 g/mol | Use for precise molarity calculations in intracellular solutions. |

| Formula | C₂₃H₂₄K₄N₂O₁₀ | Potassium base preserves intracellular K+ gradients. |

| Kd for Ca²⁺ (0 mM Mg²⁺) | ~160 nM (0.16 µM) | High affinity allows for strict basal Ca²⁺ clamping. |

| Kd for Ca²⁺ (1 mM Mg²⁺) | ~440 nM (0.44 µM) | Mg²⁺ competition lowers apparent affinity; must be factored into calculations. |

| Kd for Ca²⁺ (pH 7.2, 22°C) | ~40 nM (Specific Buffer) | Apparent Kd fluctuates based on exact buffer conditions [1]. |

| Solubility | >100 mM in H₂O | Highly soluble; does not cause the severe pH drops seen with free acids. |

(Data synthesized from and .)

Experimental Protocols

Protocol A: Extracellular Calcium Chelation (Zero-Ca²⁺ Media)

Causality & Insight: Adding the tetrapotassium salt directly to culture media is a highly effective way to create a "Zero-Ca²⁺" environment. Unlike the free acid form of BAPTA, which requires harsh titration with KOH and causes localized cell toxicity, the tetrapotassium salt dissolves seamlessly at physiological pH. This protocol is used to isolate intracellular Ca²⁺ release (e.g., from the Endoplasmic Reticulum) from extracellular influx (e.g., Store-Operated Calcium Entry, SOCE).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 65.7 mg of 5,5'-Dimethyl BAPTA tetrapotassium salt in 1 mL of sterile, ultrapure Milli-Q water to create a 100 mM stock solution. Expert Tip: BAPTA binds trace heavy metals (Zn²⁺, Cu²⁺) with higher affinity than Ca²⁺. Always use metal-free, high-purity water to prevent premature saturation of the chelator.

-

Media Calculation: Determine the total Ca²⁺ concentration of your basal culture media (e.g., standard DMEM contains ~1.8 mM CaCl₂).

-

Chelation: To achieve a functionally zero-free-Ca²⁺ environment, add the BAPTA stock to your media at a final concentration of 2.5 to 3.0 mM (ensuring a slight molar excess over the endogenous Ca²⁺).

-

Incubation: Replace the cell culture media with the BAPTA-treated media 5–10 minutes prior to your assay. Prolonged exposure (>2 hours) may disrupt cell adhesion (as integrins and cadherins are Ca²⁺-dependent).

Protocol B: Intracellular Calcium Clamping via Whole-Cell Patch Clamp

Causality & Insight: A common mistake in electrophysiology is dialyzing cells with BAPTA without added Ca²⁺. This strips the cell of all Ca²⁺, leading to unphysiological artifacts and rapid cell death. To create a true "calcium clamp," you must add a specific ratio of BAPTA and CaCl₂ to buffer the free Ca²⁺ at a precise resting level (e.g., 100 nM).

Step-by-Step Methodology:

-

Base Solution Preparation: Prepare your standard K-gluconate or KCl-based intracellular pipette solution (without Ca²⁺ or chelator).

-

Chelator Addition: Add 5,5'-Dimethyl BAPTA tetrapotassium salt to a final concentration of 10 mM .

-

Free Ca²⁺ Calculation: Use a thermodynamic calculation tool like MaxChelator (WebMaxC). Input your exact experimental parameters: Temperature (e.g., 22°C), pH (e.g., 7.2), Ionic Strength (e.g., 0.16 N), and total Mg²⁺.

-

CaCl₂ Addition: Based on the software output, add the exact micromolar amount of total CaCl₂ required to achieve a free[Ca²⁺] of 100 nM. (For 10 mM 5,5'-Dimethyl BAPTA, this typically requires adding ~2–3 mM total CaCl₂).

-

Dialysis: Establish the whole-cell patch-clamp configuration. Wait 5 to 8 minutes before recording to allow the high-molecular-weight BAPTA complex to fully dialyze into the soma and distal dendrites.

Workflow Visualization

The following diagram illustrates the dual utility of 5,5'-Dimethyl BAPTA tetrapotassium salt in decoupling Ca²⁺ signaling pathways, depending on the method of application.

Workflow and mechanism of 5,5'-Dimethyl BAPTA tetrapotassium salt in cell culture.

References

Application Note: Utilizing 5,5'-Dimethyl BAPTA Tetrapotassium Salt for Precise Intracellular Calcium Clamping in Acute Brain Slice Recordings

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of neuronal functions, from synaptic transmission and plasticity to gene expression and excitability. To dissect the precise contribution of Ca²⁺ to these processes, it is often necessary to control its intracellular concentration with high temporal and spatial resolution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5,5'-Dimethyl BAPTA tetrapotassium salt, a high-affinity and rapid Ca²⁺ chelator, in acute brain slice electrophysiology. We will delve into the rationale for its use, provide detailed protocols for its application in patch-clamp recordings, and discuss critical experimental considerations to ensure data integrity and reproducibility.

Introduction: The Pivotal Role of Calcium in Neuronal Function and the Need for Buffering

The transient rise and fall of intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) acts as a fundamental signal that translates electrical activity at the neuronal membrane into a biochemical response. This signaling is tightly regulated by a complex interplay of voltage- and ligand-gated channels, intracellular stores, and various Ca²⁺-binding proteins.[1][2][3] The degree of Ca²⁺ buffering within a neuron can profoundly influence its firing patterns, shifting activity from regular spiking to bursting behavior.[1][4]

To experimentally isolate and study Ca²⁺-dependent mechanisms, researchers often employ exogenous Ca²⁺ chelators. These molecules bind to free Ca²⁺ ions, effectively acting as buffers that can clamp the [Ca²⁺]ᵢ at a stable, low level. One of the most widely used families of Ca²⁺ chelators is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure, first developed by Roger Tsien.[5][6] BAPTA and its derivatives are prized for their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), their relative insensitivity to pH changes in the physiological range, and their rapid binding kinetics.[6][7][8][9]

5,5'-Dimethyl BAPTA: A High-Affinity Tool for Stringent Calcium Control

Among the various BAPTA derivatives, 5,5'-Dimethyl BAPTA stands out for its exceptionally high affinity for Ca²⁺.[7][8] This property makes it the chelator of choice for experiments requiring stringent clamping of [Ca²⁺]ᵢ at very low levels, effectively preventing even small, localized Ca²⁺ transients from activating downstream signaling pathways.[10]

The tetrapotassium salt form of 5,5'-Dimethyl BAPTA is water-soluble and membrane-impermeant, making it ideal for introduction into neurons via a patch pipette during whole-cell recordings.[11][12][13] Once inside the cell, it rapidly diffuses throughout the cytosol and acts as a powerful Ca²⁺ sink.

Comparative Analysis of Common BAPTA Derivatives

The choice of Ca²⁺ chelator is a critical experimental decision. The following table summarizes the properties of several common BAPTA derivatives to aid in this selection process.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (No Mg²⁺) | Key Characteristics & Applications |

| 5,5'-Dimethyl BAPTA | ~40 nM [14] | Highest affinity; for stringent Ca²⁺ clamping at very low levels. [10] |

| BAPTA | ~110 nM[10] | General-purpose fast Ca²⁺ buffer. |

| 5,5'-Difluoro BAPTA | ~635 nM[14] | Lower affinity, suitable for studying processes activated by higher Ca²⁺ concentrations. |

| 5,5'-Dibromo BAPTA | ~1.6 µM[14] | Intermediate affinity, useful for buffering larger Ca²⁺ transients without complete suppression.[8][10] |

Experimental Design and Protocols

The successful use of 5,5'-Dimethyl BAPTA in acute brain slice recordings requires careful preparation of the tissue and the intracellular solution. Acute brain slice preparations are a cornerstone of in vitro neuroscience research, allowing for the study of neuronal circuits in a near-physiological state.[15][16][17][18][19]

Preparation of Acute Brain Slices

High-quality acute brain slices are essential for obtaining reliable electrophysiological data.[15][20] While numerous specific protocols exist, the general workflow involves rapid brain extraction, slicing in a protective, ice-cold cutting solution, and recovery in oxygenated artificial cerebrospinal fluid (aCSF).[15][16]

Diagram: General Workflow for Acute Brain Slice Preparation

Caption: A generalized workflow for the preparation of acute brain slices for electrophysiological recordings.

Protocol: Preparation of 5,5'-Dimethyl BAPTA-Containing Intracellular Solution for Whole-Cell Patch-Clamp

This protocol describes the preparation of a standard potassium gluconate-based internal solution containing 10 mM 5,5'-Dimethyl BAPTA tetrapotassium salt. The concentration of the chelator can be adjusted based on the experimental requirements.

Materials:

-

5,5'-Dimethyl BAPTA tetrapotassium salt (MW: 656.85 g/mol )[11]

-

Potassium Gluconate (K-Glu)

-

KCl

-

HEPES

-

Mg-ATP

-

Na₂-GTP

-

Phosphocreatine

-

High-purity water (18.2 MΩ·cm)

-

KOH (for pH adjustment)

-

Sucrose or Mannitol (for osmolarity adjustment)

-

0.22 µm syringe filter

Procedure:

-

Start with ~80% of the final volume of high-purity water. This provides room for pH and osmolarity adjustments.

-

Dissolve the main salts (e.g., K-Glu, KCl, HEPES) while stirring.

-

Carefully weigh and add the 5,5'-Dimethyl BAPTA tetrapotassium salt powder. For a 10 mM solution in 10 mL, this would be 65.685 mg.

-

Adjust the pH to ~7.3 with KOH. BAPTA salts are acidic and will require pH adjustment to fully dissolve. The solution should become clear.

-

Add the temperature-sensitive components, Mg-ATP and Na₂-GTP. Keep the solution on ice from this point forward.

-

Bring the solution to the final volume with high-purity water.

-

Check and adjust the final pH and osmolarity. The target pH is typically 7.2-7.4, and the osmolarity should be ~290-300 mOsm/kg. Adjust osmolarity with sucrose or mannitol.

-

Filter the solution using a 0.22 µm syringe filter to remove any precipitates.

-

Aliquot and store at -20°C. Aliquots can be stored for several months. Avoid repeated freeze-thaw cycles.

Diagram: Intracellular Solution Preparation Workflow

Caption: Step-by-step workflow for preparing the intracellular patch-clamp solution containing 5,5'-Dimethyl BAPTA.

Protocol: Whole-Cell Patch-Clamp Recording

-

Prepare the rig: Ensure the recording chamber is continuously perfused with oxygenated aCSF (2-3 mL/min) at the desired temperature (typically 30-32°C).

-

Pull pipettes: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Fill the pipette: Back-fill the pulled pipette with the filtered, BAPTA-containing intracellular solution. Be careful to avoid introducing air bubbles.

-

Approach the cell: Under visual guidance (e.g., DIC microscopy), lower the pipette into the slice and approach the soma of the target neuron.

-

Form a gigaohm seal: Apply gentle positive pressure while approaching the cell. Once the pipette touches the membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Rupture the membrane: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Allow for dialysis: Wait for 3-5 minutes to allow the 5,5'-Dimethyl BAPTA and other components of the internal solution to diffuse into and equilibrate with the cell's cytoplasm. This step is crucial for establishing effective Ca²⁺ buffering.

-

Begin recording: Proceed with your electrophysiological protocol to record neuronal activity in the presence of a strongly buffered intracellular Ca²⁺ environment.

Diagram: Mechanism of Intracellular Calcium Buffering with 5,5'-Dimethyl BAPTA

Caption: Influxed Ca²⁺ is rapidly bound by 5,5'-Dimethyl BAPTA, preventing it from reaching and activating downstream effectors.

Trustworthiness and Self-Validation

To ensure the effectiveness of the Ca²⁺ chelation and the health of the recorded neuron, consider the following self-validating steps:

-

Monitor cell health: Keep an eye on the resting membrane potential, input resistance, and holding current throughout the recording. A stable recording indicates a healthy cell.

-

Confirm loss of Ca²⁺-dependent processes: A key validation is the abolition of known Ca²⁺-dependent currents or phenomena. For example, the afterhyperpolarization (AHP) that follows a train of action potentials is often mediated by Ca²⁺-activated potassium channels. Successful dialysis with a high concentration of 5,5'-Dimethyl BAPTA should significantly reduce or eliminate this AHP.

-

Use a lower affinity chelator as a control: Comparing results obtained with 5,5'-Dimethyl BAPTA to those with a lower affinity chelator like 5,5'-Dibromo BAPTA can help delineate the Ca²⁺ sensitivity of the process under investigation.[8]

Conclusion and Field-Proven Insights

References

-

Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

-

Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Retrieved from [Link]

-

Axion Biosystems. (n.d.). Acute Brain Slice Protocol. Retrieved from [Link]

-

Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (132), 55942. Retrieved from [Link]

-

Neuroservices-Alliance. (n.d.). MULTI-ELECTRODE ARRAY FOR ACUTE BRAIN SLICES RECORDINGS. Retrieved from [Link]

-

Imfeld, K., et al. (2025, September 4). Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays. PLOS One. Retrieved from [Link]

-

MaxWell Biosystems. (n.d.). Brain Slices. Retrieved from [Link]

-

Imfeld, K., et al. (2025, September 4). Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays. PMC. Retrieved from [Link]

-

Reyes-Haro, D., et al. (2021). Acute Brain Slice Preparation and Calcium Imaging. Bio-protocol, 11(12), e4053. Retrieved from [Link]

-

Ben-Ari, Y. (2014). Slice It Hot: Acute Adult Brain Slicing in Physiological Temperature. Journal of Visualized Experiments, (87), 51556. Retrieved from [Link]

-

de la Prida, L. M., & Destexhe, A. (2006). Modulation of neuronal excitability by intracellular calcium buffering: from spiking to bursting. Neurocomputing, 69(10-12), 1100-1103. Retrieved from [Link]

-

Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological Reviews, 90(4), 1565-1616. Retrieved from [Link]

-

Tsien, R. Y. (1980). New Calcium Indicators and Buffers with High Selectivity against Magnesium and Protons. Biochemistry, 19(11), 2396-2404. Retrieved from [Link]

-

Schwaller, B. (2010). Physiology of intracellular calcium buffering. PMC. Retrieved from [Link]

-

Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. PubMed. Retrieved from [Link]

-

Tump, C. S., et al. (1997). Mechanisms and effects of intracellular calcium buffering on neuronal survival in organotypic hippocampal cultures exposed to anoxia/aglycemia or to excitotoxins. Washington University School of Medicine Research Profiles. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). 5, 5'-Dimethyl BAPTA, AM Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulation of neuronal excitability by intracellular calcium buffering: From spiking to bursting. Retrieved from [Link]

-

bioRxiv. (2026, March 18). Protocol for calcium imaging of acute brain slices from Octopus vulgaris hatchlings during application of neurotransmitters. Retrieved from [Link]

-

Journal of Visualized Experiments. (2017, February 15). Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging. Retrieved from [Link]

-

bioRxiv. (2026, March 18). Protocol for calcium imaging of acute brain slices from Octopus vulgaris hatchlings during application of neurotransmitters. Retrieved from [Link]

-

Sakers, K., & Parent, J. M. (2012). Preparation of Acute Subventricular Zone Slices for Calcium Imaging. PMC. Retrieved from [Link]

-

Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals. NIH Public Access. Retrieved from [Link]

-

Lee, S., et al. (2020). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. PMC. Retrieved from [Link]

-

Koryagina, E. A., & Khasanov, R. A. (2025, August 6). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. PMC. Retrieved from [Link]

-

Bányász, T., et al. (2007). effect of the intracellular calcium concentration chelator bapta acetoxy-methylester on action potential duration in canine ventricular myocytes. Journal of Physiology and Pharmacology. Retrieved from [Link]

Sources

- 1. Modulation of neuronal excitability by intracellular calcium buffering: from spiking to bursting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 6. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. thomassci.com [thomassci.com]

- 13. vwr.com [vwr.com]

- 14. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. precisionary.com [precisionary.com]

- 16. jove.com [jove.com]

- 17. neuroservice.com [neuroservice.com]

- 18. Brain Slices [mxwbio.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. jove.com [jove.com]

- 21. jpp.krakow.pl [jpp.krakow.pl]

In vivo calcium buffering with 5,5'-DimethylBAPTAtetrapotassiumsalt

This technical guide provides a comprehensive framework for utilizing 5,5'-Dimethyl BAPTA tetrapotassium salt in advanced in vivo and in vitro applications. Designed for researchers and drug development professionals, this document bridges the gap between physicochemical theory and practical, self-validating experimental execution.

Executive Summary & Causality of Selection

To investigate the precise spatial and temporal roles of intracellular calcium ( [Ca2+]i ) in signal transduction, researchers must manipulate Ca2+ gradients without disrupting cellular homeostasis. While acetoxymethyl (AM) ester derivatives of chelators are popular for bulk tissue loading, they are fundamentally flawed for precise quantitative studies. AM esters rely on endogenous esterases for cleavage, leading to unpredictable intracellular concentrations, compartmentalization into organelles (e.g., the endoplasmic reticulum), and the generation of toxic formaldehyde byproducts.

For rigorous, quantitative control of cytosolic calcium, direct introduction of the membrane-impermeant tetrapotassium salt via microinjection or patch-pipette dialysis is the gold standard. 5,5'-Dimethyl BAPTA is specifically selected over EGTA and other BAPTA derivatives because it possesses the highest affinity for Ca2+ within the BAPTA family and exhibits exceptionally fast Ca2+ binding kinetics. This allows it to act as a "fast buffer," intercepting Ca2+ at the channel mouth and collapsing localized microdomains before downstream effectors can be activated[1]. Furthermore, the tetrapotassium formulation maintains the physiological intracellular K+ dominance, preventing the reversal of the Na+/Ca2+ exchanger (NCX) that often occurs when using sodium salts.

Physicochemical & Kinetic Profiling

The quantitative properties of 5,5'-Dimethyl BAPTA dictate its buffering capacity and experimental behavior. The data below summarizes its critical specifications for precise stoichiometric calculations.

| Property | Specification / Value |

| Chemical Name | 5,5'-Dimethyl BAPTA, tetrapotassium salt |

| Molecular Formula | C24H24K4N2O10 |

| Molecular Weight | 656.85 g/mol |

| Kd for Ca2+ (No Mg2+ ) | ~0.15 µM – 0.16 µM |

| Kd for Ca2+ (1 mM Mg2+ ) | 0.44 µM |

| Membrane Permeability | Impermeant (Requires microinjection/patching) |

| pH Sensitivity | Highly insensitive across physiological pH (6.8–7.4) |

Data synthesized from 2[2] and 3[3].

Mechanistic Insight: Spatial Buffering

The primary advantage of 5,5'-Dimethyl BAPTA is its ability to perform strict spatial buffering . When a calcium channel opens, Ca2+ rushes in, creating a high-concentration microdomain. Slow buffers like EGTA allow this Ca2+ to diffuse and activate nearby effectors before binding occurs. In contrast, 5,5'-Dimethyl BAPTA's rapid on-rate ensures that Ca2+ is chelated immediately upon entry, functionally uncoupling the channel from its downstream signaling cascade[1].

Mechanism of spatial Ca²⁺ buffering by 5,5'-Dimethyl BAPTA intercepting downstream effectors.

Self-Validating Experimental Protocols

To guarantee experimental trustworthiness, a buffering protocol cannot simply rely on the assumption that the chelator is working. It must be a self-validating system . The following protocols detail how to formulate the buffer and validate its efficacy in vivo using a co-injected fluorescent indicator.

Protocol A: Formulation of the Ca2+ Clamping Solution

Causality: Injecting pure BAPTA into a cell will strip it of all resting calcium, leading to immediate cytotoxicity and cell death. To study stimulus-evoked calcium transients without altering the resting state, you must inject a pre-equilibrated mixture of BAPTA and CaCl2 that clamps the [Ca2+]i at the cell's natural resting level (typically ~100 nM).

-

Prepare the Stock Solution: Dissolve 5,5'-Dimethyl BAPTA tetrapotassium salt in Chelex-100 treated, ultra-pure Ca2+ -free water to a concentration of 100 mM. Aliquot and store at -20°C[4].

-

Calculate Stoichiometry: Use a thermodynamic calculation tool (e.g., MaxChelator) to determine the exact ratio of total calcium to total BAPTA required to achieve a free [Ca2+] of ~100 nM at your experimental pH and temperature.

-

Formulate the Injection Buffer: For a standard in vivo clamp (e.g., in zebrafish embryos), prepare a solution containing 25 mM 5,5'-Dimethyl BAPTA , 10.5 mM CaCl2 , and 5 mM HEPES , adjusted to pH 7.0 with KOH[1].

-

Add Validation Dye: Add a low-affinity fluorescent calcium indicator (e.g., 100 µM Fura-2 dextran or Fluo-4FF) to the mixture. This acts as the internal control to visually confirm that the clamp is holding during the experiment.

Protocol B: In Vivo Microinjection for Developmental Biology (e.g., Zebrafish Cytokinesis)

Causality: 5,5'-Dimethyl BAPTA is highly effective at arresting biological processes dependent on slow calcium waves, such as furrow deepening during embryonic cytokinesis[1].

-

Pipette Preparation: Pull borosilicate glass capillaries using a micropipette puller to achieve a tip diameter of ~0.5–1.0 µm.

-

Backfilling: Backfill the micropipette with the formulated clamping solution (from Protocol A) using a Microloader tip. Ensure no air bubbles are trapped at the tip.

-

Microinjection: Secure the zebrafish embryo (1-cell or 2-cell stage) in an agarose mold. Under a stereomicroscope, penetrate the chorion and guide the needle into the blastodisc.

-

Delivery: Inject approximately 0.9 nL of the solution into the cytosol[1]. Critical Step: Apply positive holding pressure only after penetrating the cell membrane to prevent accidental chelation of the extracellular medium, which would cause local membrane depolarization.

-

Self-Validation & Imaging: Transfer the embryo to a confocal or epifluorescence microscope. Excite the co-injected validation dye. A successful clamp is confirmed if the baseline fluorescence remains stable and stimulus-evoked Ca2+ transients (waves) are completely abolished.

-

Phenotypic Observation: Monitor the embryo for the specific biological endpoint—in this case, the arrest and regression of the cleavage furrow[1].

Step-by-step in vivo microinjection workflow for 5,5'-Dimethyl BAPTA tetrapotassium salt.

References

-

Webb, S. E., et al. "Ca2+ released via IP receptors is required for furrow deepening during cytokinesis in zebrafish embryos." Journal of Cell Science.[Link]

Sources

Application Notes & Protocols: 5,5'-Dimethyl BAPTA Tetrapotassium Salt for Advanced Fluorometric Assays

Introduction: The Central Role of Calcium and the Precision of BAPTA Chelators

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to muscle contraction and neuronal transmission.[1][2][3] The ability to accurately measure and control intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore fundamental to understanding cellular biology.[4][5] Fluorescent indicators have become indispensable tools for visualizing these dynamic Ca²⁺ signals.[4][6]

The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators represents a cornerstone of calcium measurement technology.[3][7] Engineered by Roger Tsien, BAPTA and its derivatives offer significant advantages over older chelators like EGTA, including a high selectivity for Ca²⁺ over magnesium (Mg²⁺) and a binding affinity that is largely insensitive to physiological pH changes.[5][7][8][9]

Within this family, 5,5'-Dimethyl BAPTA stands out as a particularly high-affinity Ca²⁺ chelator.[8][10][11] The tetrapotassium salt form is a water-soluble and membrane-impermeant molecule.[12][13][14] While not fluorescent itself, it is a critical component in two major fluorometric applications:

-

The creation of precise Ca²⁺ concentration standards for the accurate calibration of fluorescent Ca²⁺ indicators.

-

The direct buffering of intracellular Ca²⁺ to investigate the necessity of calcium signaling in cellular pathways, where it is introduced into cells via methods like microinjection.

This guide provides a comprehensive overview of the principles and detailed protocols for leveraging the power of 5,5'-Dimethyl BAPTA tetrapotassium salt in quantitative fluorescence-based assays.

Scientific Foundation

Principles of Fluorescence Spectroscopy

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[15] This process involves three key stages:

-

Excitation: A molecule (fluorophore) absorbs energy from a light source, promoting an electron to a higher energy level.[16][17]

-

Non-radiative Relaxation: The excited electron rapidly loses some energy through vibrations.[16]

-